2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a selective antagonist of the muscarinic M3 receptor. It is primarily utilized in the treatment of overactive bladder and urinary incontinence. Darifenacin works by blocking the action of acetylcholine on these receptors, thereby reducing involuntary bladder contractions. The chemical structure of Darifenacin includes a benzofuran moiety, which contributes to its pharmacological properties.
Darifenacin was first synthesized in the early 2000s and has since been developed into a pharmaceutical product marketed under the trade name Enablex. The compound is derived from various synthetic pathways that involve complex organic reactions, leading to its final hydrobromide form, which enhances its solubility and bioavailability.
2,3-Dehydro Darifenacin Hydrobromide falls under the category of muscarinic receptor antagonists. It is classified as a tertiary amine and is recognized for its role in urology due to its specific action on bladder function.
The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves multiple steps that can vary depending on the specific synthetic route chosen. A common method includes the reaction of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)-pyrrolidine with 5-(2-bromoethyl)benzo[2,3-b]furan in the presence of anhydrous conditions to yield the desired compound.
The molecular formula for 2,3-Dehydro Darifenacin Hydrobromide is . Its structure features a complex arrangement including a pyrrolidine ring and a benzofuran unit.
The primary reaction pathway involves the formation of Darifenacin from its precursors through nucleophilic substitution and cyclization reactions.
Darifenacin acts primarily as an antagonist at the M3 muscarinic acetylcholine receptors located in the bladder. This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting bladder contractions.
2,3-Dehydro Darifenacin Hydrobromide is primarily used in clinical settings for managing conditions related to urinary incontinence. Its selective action on M3 receptors makes it a preferred choice among anticholinergic medications for this purpose. Additionally, ongoing research explores its potential applications in other areas related to smooth muscle control and gastrointestinal disorders.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3